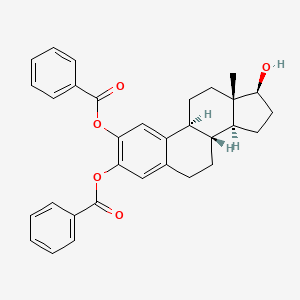

2-Hydroxyestradiol-2,3-dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxyestradiol-2,3-dibenzoate, also known as this compound, is a useful research compound. Its molecular formula is C32H32O5 and its molecular weight is 496.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Estrogenic Effects

2-Hydroxyestradiol-2,3-dibenzoate exhibits estrogenic activity, influencing various physiological processes. Research indicates that it modulates dopamine receptor sensitivity in the striatum, demonstrating both hyposensitive and hypersensitive phases following administration. This biphasic response suggests distinct molecular mechanisms underlying estrogen's effects on neurotransmitter systems .

Impact on Serotonin Receptors

Studies have shown that this compound can alter serotonin receptor density in the brain. Specifically, estradiol benzoate administration leads to a dose-dependent reduction in serotonin receptor binding, which is crucial for understanding mood regulation and potential treatments for mood disorders .

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of 2-hydroxyestradiol derivatives against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell growth in gynecological cancers by inducing cell cycle disturbances and increasing apoptosis rates .

Pain Sensitivity and Nociception

Research indicates that 2-hydroxyestradiol derivatives can enhance nociceptor hyperactivity, contributing to increased pain sensitivity observed in females. In animal models, administration of these compounds resulted in heightened responses to pain stimuli, implicating them in the modulation of pain pathways through direct activation of nociceptive ion channels .

Implications for Hormone Replacement Therapy

Given its estrogenic properties, this compound may have applications in hormone replacement therapy (HRT). It could provide therapeutic benefits while potentially minimizing adverse effects associated with traditional estrogen therapies. The compound's capacity to influence receptor sensitivity and cellular proliferation makes it a candidate for further exploration in HRT protocols aimed at treating menopausal symptoms or hormone-related disorders .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Biegon & McEwen (1982) | Demonstrated the biphasic effect of estradiol on serotonin receptors | Suggests potential for mood disorder treatments |

| Recent Antiproliferative Study | Showed significant inhibition of breast cancer cell migration | Indicates potential use in cancer therapies |

| Pain Sensitivity Research | Found that 2-hydroxyestradiol enhances nociceptor activity | Could inform treatments for chronic pain conditions |

Propriétés

Numéro CAS |

79787-03-4 |

|---|---|

Formule moléculaire |

C32H32O5 |

Poids moléculaire |

496.6 g/mol |

Nom IUPAC |

[(8R,9S,13S,14S,17S)-2-benzoyloxy-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C32H32O5/c1-32-17-16-23-24(26(32)14-15-29(32)33)13-12-22-18-27(36-30(34)20-8-4-2-5-9-20)28(19-25(22)23)37-31(35)21-10-6-3-7-11-21/h2-11,18-19,23-24,26,29,33H,12-17H2,1H3/t23-,24+,26-,29-,32-/m0/s1 |

Clé InChI |

NOVIXZLQPTUFMC-VAXYPKBCSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Synonymes |

2-HEDB 2-hydroxyestradiol-2,3-dibenzoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.